4-Benzyloxy-quinoline
Overview
Description
4-Benzyloxy-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The benzyloxy group attached to the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-quinoline typically involves the reaction of 4-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzyloxy-quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects
Comparison with Similar Compounds
- 8-Benzyloxy-substituted quinoline ethers
- Benzyloxy pyrimido[4,5-b]quinoline derivatives
Comparison: 4-Benzyloxy-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzyloxy-substituted quinolines, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Biological Activity
4-Benzyloxy-quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The basic structure of this compound consists of a quinoline ring substituted with a benzyloxy group at the 4-position. The synthesis typically involves reactions of quinoline derivatives with benzyl alcohols or bromides under specific conditions to yield the desired compound.
Table 1: Synthesis Pathway of this compound
Step | Reagents/Conditions | Product |
---|---|---|
1 | Quinoline + Benzyl bromide + Base | This compound |
2 | Reduction (if necessary) | Pure this compound |
Anticancer Activity
This compound has shown significant anticancer properties in various studies. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation.
Key Findings:
- Mechanism: The compound increases the transcriptional activity of tumor suppressor genes such as P53 and P21 while decreasing anti-apoptotic BCL-2 protein levels, leading to a favorable BCL-2/BAX ratio that promotes apoptosis .
- IC50 Values: In studies involving different cancer cell lines, IC50 values ranged from 0.32 μM to 0.89 μM, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens. It exhibits activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values comparable to standard antibiotics, showing effectiveness against strains such as MRSA .
- Bactericidal Properties: It was noted that the compound retains bactericidal activity even at high dilutions, making it a candidate for further development in antibiotic therapy .
Antitubercular Activity
Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis.
Key Findings:
- Selective Activity: Certain derivatives exhibited MICs similar to isoniazid, a first-line antitubercular drug, with minimal cytotoxicity towards human cells (Vero and HepG2) at therapeutic concentrations .
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the effects of this compound on COLO205 and H460 cancer cell lines. The results indicated that treatment with the compound led to significant cell death through apoptosis, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its utility as a novel antimicrobial agent .
Properties
IUPAC Name |
4-phenylmethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKVXNSGRJUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461647 | |
Record name | 4-Benzyloxy-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101273-58-9 | |
Record name | 4-Benzyloxy-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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